molecular formula C26H35N5O2 B2988612 N1-(3,5-二甲苯基)-N2-(2-(1-甲基吲哚-5-基)-2-(4-甲基哌嗪-1-基)乙基)草酰胺 CAS No. 922015-62-1

N1-(3,5-二甲苯基)-N2-(2-(1-甲基吲哚-5-基)-2-(4-甲基哌嗪-1-基)乙基)草酰胺

货号 B2988612
CAS 编号: 922015-62-1
分子量: 449.599
InChI 键: BCEADCDCIJHXAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


科学研究应用

生物免疫学和细胞毒性研究

聚(2-恶唑啉),烷基链长度和芳香部分有变化,已对其细胞毒性特性和在生物医学应用中的潜力进行了评估。这些研究涉及评估细胞活力、聚合物-细胞相互作用和共聚物的免疫抑制作用,突出了它们在药物递送和免疫生物学中的效用 (Kronek 等,2011)

神经激肽-1 受体拮抗剂

已经对适合口服和静脉注射的神经激肽-1 受体拮抗剂进行了研究,以探索其在呕吐和抑郁症中的临床疗效。这突出了针对特定受体治疗各种疾病的治疗潜力 (Harrison 等,2001)

阴离子聚合研究

研究了 N,N-二烷基丙烯酰胺的立体定向阴离子聚合,包括具有二甲氨基的化合物,强调了对分子量分布的控制和添加剂对聚合物性质的影响。此类研究对于开发具有特定机械、热或生物特性的材料至关重要 (Kobayashi 等,1999)

选择性 σ 受体配体

新型 σ 受体配体的表征展示了探索化合物潜在治疗应用,包括它们对细胞模型和行为研究的影响。这些研究对于理解受体介导的机制和开发新的神经疾病治疗方法至关重要 (Matsumoto 等,1995)

ABCB1 抑制剂

对 ABCB1 抑制剂的研究包括设计化合物以调节这种关键转运蛋白的活性,从而影响耐药性和药代动力学。这些研究涉及合成衍生物、评估抑制活性以及了解与蛋白质的相互作用机制,这对于提高治疗效果和克服耐药性至关重要 (Colabufo 等,2008)

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


属性

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-13-19(2)15-22(14-18)28-26(33)25(32)27-17-24(31-11-9-29(3)10-12-31)20-5-6-23-21(16-20)7-8-30(23)4/h5-6,13-16,24H,7-12,17H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEADCDCIJHXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。